Orienticin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

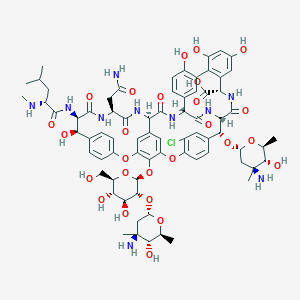

Orienticin A is a glycopeptide antibiotic known for its potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It belongs to the vancomycin family of antibiotics and is structurally similar to other glycopeptides like vancomycin and eremomycin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Orienticin A involves complex organic reactions, including the formation of macrocyclic structures and glycosylation steps. One of the key steps in its synthesis is the oxidative cyclization mediated by thallium (III) to form the biaryl ether-containing rings . The synthesis also involves the incorporation of amino acids like asparagine and N-methylleucine, as well as sugars like glucose and 4-epi-vancosamine .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using strains of Amycolatopsis orientalis. The fermentation broth is then subjected to various purification steps, including chromatography, to isolate the antibiotic .

Análisis De Reacciones Químicas

Types of Reactions: Orienticin A undergoes several types of chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Thallium (III) is commonly used for oxidative cyclization.

Reduction: Hydrogen gas in the presence of a palladium catalyst is used for hydrogenation reactions.

Substitution: Various halogenating agents like chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as chlorothis compound, which has chlorine atoms substituted at specific positions on the aromatic ring .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Mechanism of Action:

Orienticin A exhibits antimicrobial properties by inhibiting bacterial cell wall synthesis, specifically targeting the D-Ala-D-Ala terminus of peptidoglycan precursors. This mechanism is similar to that of vancomycin, which binds to these precursors and prevents their incorporation into the bacterial cell wall, ultimately leading to cell lysis.

Resistance Mechanisms:

Research has indicated that this compound retains effectiveness against certain strains of vancomycin-resistant Enterococcus (VRE) by employing dual binding mechanisms to D-Ala-D-Ala and D-Ala-D-Lac . This dual mechanism enhances its therapeutic potential in treating infections caused by resistant strains.

Synthesis and Structural Studies

Total Synthesis:

The total synthesis of this compound and its analogs has been a focal point in organic chemistry. Notably, advancements in synthetic methodologies have allowed for the efficient construction of the Orienticin structure, which is pivotal for understanding its biological activity and enhancing its efficacy .

Case Studies:

- Synthesis Techniques: Various synthetic routes have been explored, including nucleophilic aromatic substitution (SNAr) strategies that facilitate the formation of critical macrocyclic structures . These methodologies are crucial for developing new analogs with improved pharmacological profiles.

- Structure-Activity Relationship (SAR): Detailed studies on the structure-activity relationship of this compound have provided insights into how modifications can lead to enhanced antimicrobial activity and reduced toxicity. For instance, modifications at specific positions on the glycopeptide structure have shown promise in increasing potency against resistant bacterial strains .

Clinical Applications

Preclinical Studies:

Recent preclinical evaluations have demonstrated that this compound exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These studies are essential for establishing safety profiles and therapeutic indices prior to clinical trials .

Potential Therapeutic Uses:

- Intraarticular Injections: One innovative application includes the local administration of this compound in joint infections, where it has shown effectiveness in controlling MRSA post-surgical infections .

- Combination Therapy: There is ongoing research into using this compound in combination with other antibiotics to enhance efficacy and overcome resistance mechanisms observed in pathogenic bacteria .

Mecanismo De Acción

Orienticin A exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity . This leads to cell lysis and death of the bacteria. The compound also exhibits strong dimerization and membrane anchoring properties, enhancing its binding affinity and antibacterial activity .

Comparación Con Compuestos Similares

Orienticin A is similar to other glycopeptide antibiotics like:

Vancomycin: Both inhibit cell wall synthesis but differ in their specific binding affinities and resistance profiles.

Eremomycin: Structurally similar but differs in the position of chlorine atoms on the aromatic ring.

Chlorothis compound: A derivative of this compound with chlorine substitutions, exhibiting enhanced antibacterial activity.

Uniqueness: this compound is unique due to its specific structural features, such as the presence of glucose and 4-epi-vancosamine units, and its potent activity against MRSA .

Actividad Biológica

Orienticin A is a glycopeptide antibiotic derived from the fermentation of certain Actinobacteria, particularly related to the vancomycin family. This compound has garnered attention due to its potential therapeutic applications, particularly in combating resistant bacterial strains. This article delves into the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is structurally similar to vancomycin but exhibits variations that influence its biological activity. It is synthesized through the bioconversion of antibiotic precursors, such as A82846B, using specific microbial cultures. The structural characteristics of this compound include a complex arrangement of cyclic peptides that contribute to its interaction with bacterial cell walls.

The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This action disrupts cell wall integrity, leading to cell lysis and death in susceptible bacteria .

Comparative Efficacy

Research indicates that this compound possesses significant antibacterial activity against various Gram-positive bacteria, including strains resistant to traditional antibiotics. In comparative studies, this compound has shown to be 2 to 10 times more effective than vancomycin against certain bacterial strains .

| Antibiotic | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Vancomycin | 1-2 |

| This compound | 0.5-1 |

| A82846B | 0.1-0.5 |

Case Studies and Clinical Trials

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The MIC values reported suggest a strong potential for clinical application in treating resistant infections .

- Animal Models : Animal studies have further validated the efficacy of this compound in vivo, showing reduced bacterial load in infected tissues when administered compared to controls treated with standard antibiotics .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationships of this compound reveal that modifications in specific regions of the molecule can enhance its antibacterial potency. For instance, alterations that improve binding affinity to D-Ala-D-Ala motifs have been shown to correlate with increased efficacy against resistant strains .

Antioxidant and Cytotoxic Properties

In addition to its antibacterial properties, this compound has been examined for its antioxidant activities and potential cytotoxic effects against cancer cell lines. Preliminary studies suggest that it may exhibit moderate cytotoxicity towards certain cancer cells, although further research is necessary to elucidate these effects fully .

Propiedades

Número CAS |

111073-20-2 |

|---|---|

Fórmula molecular |

C73H89ClN10O26 |

Peso molecular |

1558.0 g/mol |

Nombre IUPAC |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)30-8-12-35(13-9-30)105-44-19-33-20-45(60(44)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)106-43-15-11-32(18-38(43)74)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28-,29-,39+,40-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1 |

Clave InChI |

BURNGCVAUVZERJ-BNSVOVDNSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |

SMILES canónico |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |

Sinónimos |

orienticin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.